molecular formula C21H20ClN3O2S2 B2693252 N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-64-1

N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2693252
CAS No.: 942001-64-1
M. Wt: 445.98
InChI Key: ANVLSDSGHDEUBI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazol-4-yl moiety linked to a sulfur-containing oxoethyl group and a p-tolylamino substituent. The phenyl ring at the acetamide terminus is substituted with a 5-chloro-2-methyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-13-3-7-16(8-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-9-15(22)6-5-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVLSDSGHDEUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a p-tolylamino group, and a chloro-substituted methylphenyl moiety. Its molecular formula is C16_{16}H17_{17}ClN2_2O2_2S, indicating the presence of various functional groups that may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Cell Line Studies :
    • The compound was tested against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using the MTT assay to determine its IC50_{50}. Results indicated an IC50_{50} of approximately 3.0 μM for HepG2 cells, showcasing its potency in inhibiting cell proliferation .
    • Table 1 summarizes the cytotoxic effects observed across different cell lines:
Cell LineIC50_{50} (μM)Mechanism of Action
HepG23.0Apoptosis induction, S phase arrest
PC-34.5Apoptosis induction, G1/S phase arrest

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cancer progression:

  • VEGFR and AKT Inhibition : The compound has been shown to inhibit VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. The IC50_{50} values for these targets were reported at 0.075 μM and 4.60 μM respectively .

Case Studies

Several case studies have documented the effects of this compound in experimental models:

  • Study on Liver Cancer : In a study involving HepG2 cells, treatment with the compound resulted in a significant increase in early and late apoptotic cells as assessed by Annexin V/PI staining. The proportion of early apoptotic cells increased sevenfold compared to untreated controls .
  • Prostate Cancer Model : In PC-3 cells, the compound induced cell cycle arrest at G1 phase, leading to reduced cell proliferation and enhanced apoptotic markers .

Comparison with Similar Compounds

Compound 489436-27-3

  • Name: 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide
  • Key Features: Thiazolidinone core (4-oxo-1,3-thiazolidin-5-yl) instead of thiazol-4-yl. Substituted with a 5-chloro-2-methoxyphenyl imino group and 3-ethyl chain. Molecular Formula: C₂₁H₂₁Cl₂N₃O₃S; Molar Mass: 466.38 g/mol.
  • The methoxy group may enhance solubility but reduce metabolic stability relative to the methyl group in the target compound .

Compound 384861-64-7

  • Name : 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • Key Features :
    • Benzothiazole core with a nitro-phenyl substituent.
    • Molecular Formula : C₁₅H₁₀ClN₃O₃S₂; Molar Mass : 395.85 g/mol.

Functional Group Variations in Acetamide Derivatives

Quinazolinone Derivatives (Compounds 5–10 in )

  • Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5). Key Features: Quinazolinone core with a sulfamoylphenyl group. Melting Point: 269.0°C; Yield: 87%.
  • Comparison: The sulfamoyl group confers strong hydrogen-bonding capacity, likely enhancing enzyme-targeting efficacy compared to the p-tolylamino group. However, the bulkier quinazolinone core may reduce membrane permeability .

Thieno[3,2-d]pyrimidine Derivatives (Compound 686771-26-6)

  • Name: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Key Features: Thienopyrimidine core with a thiadiazole substituent. Molecular Formula: C₁₉H₁₈N₄O₂S₃; Molar Mass: 438.56 g/mol.

Melting Points and Solubility

Compound Type Melting Point Range (°C) Yield (%) Key Substituents
Target Compound Analogs ~150–270 (estimated) 50–90 p-Tolylamino, 5-chloro-2-methyl
Thiazolidinones () 147–207 53–90 Nitrofuryl, indole, methoxy
Quinazolinones () 170–315 68–91 Sulfamoyl, ethylphenyl
  • Insights : Higher yields (>80%) are observed in compounds with electron-donating groups (e.g., methoxy in , Compound 9). The target compound’s 5-chloro-2-methyl group may reduce solubility compared to methoxy analogs but improve lipophilicity .

Q & A

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationChloroacetyl chloride, TEA, dioxane7298.5
Thioether couplingNaN3, toluene/water, reflux6597.2

Q. Table 2: Computational vs. Experimental logP

MethodlogP ValueDeviation (%)
Calculated (ChemAxon)3.8
Experimental (shake-flask)3.58.6

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